molecular formula C8H8BrNO2 B1518528 2-Amino-6-bromo-3-methylbenzoic acid CAS No. 1156838-26-4

2-Amino-6-bromo-3-methylbenzoic acid

Cat. No. B1518528
CAS RN: 1156838-26-4
M. Wt: 230.06 g/mol
InChI Key: CFYMUCDDZDMONG-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-methylbenzoic acid is a chemical compound with the empirical formula C8H8BrNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-bromo-3-methylbenzoic acid can be represented by the SMILES string O=C(O)C1=C(N)C=CC(C)=C1Br . This indicates that the compound contains a carboxylic acid group (C(O)OH), an amino group (NH2), a bromine atom (Br), and a methyl group (CH3) attached to a benzene ring .


Physical And Chemical Properties Analysis

2-Amino-6-bromo-3-methylbenzoic acid is a solid substance . Its molecular weight is 230.06 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to create β2 adrenoceptor agonists , which are important in treating respiratory conditions like asthma. The bromine atom offers a reactive site for further functionalization, allowing for the development of targeted medicinal compounds .

Preparation of HIV-1 Entry Inhibitors

The presence of both amino and bromo groups in this molecule makes it a valuable intermediate for preparing HIV-1 entry inhibitors . These inhibitors can block the virus from entering human cells, a critical step in preventing HIV infection and spread .

Development of Smoothened Receptor Antagonists

Researchers utilize 2-Amino-6-bromo-3-methylbenzoic acid in the development of Smoothened receptor antagonists . These antagonists can play a role in the treatment of cancers, such as basal cell carcinoma, by inhibiting the Hedgehog signaling pathway .

Organic Synthesis Building Block

Due to its structural features, this compound is a versatile building block in organic synthesis. It can be used to construct complex organic molecules for academic research, including natural product synthesis and the development of new synthetic methodologies .

Synthesis of Isocoumarins

Isocoumarins are a class of organic compounds with various biological activities. 2-Amino-6-bromo-3-methylbenzoic acid can be used in the synthesis of isocoumarins, which have applications in pharmaceuticals and agrochemicals .

Creation of Aromatic Compounds with Modified Electronic Properties

The amino group in this compound can act as an electron donor, while the bromo group can be a site for further substitution. This allows for the creation of aromatic compounds with modified electronic properties, which are useful in material science and electronic device fabrication .

Electrophilic Aromatic Substitution Reactions

In educational settings, 2-Amino-6-bromo-3-methylbenzoic acid can be used to demonstrate electrophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry and are essential for students to understand the reactivity of aromatic systems .

Nucleophilic Substitution Reactions

This compound can also be employed to study nucleophilic substitution reactions at the benzylic position. Such reactions are important in the field of organic chemistry for introducing various functional groups into aromatic compounds .

properties

IUPAC Name

2-amino-6-bromo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYMUCDDZDMONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromo-3-methylbenzoic acid

CAS RN

1156838-26-4
Record name 2-amino-6-bromo-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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